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Compound of Interest

Compound Name: AZ66

Cat. No.: B605735 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) to address porosity issues encountered during the casting of AZ66 magnesium alloy.

Frequently Asked Questions (FAQs)
Q1: What is porosity in the context of AZ66 castings?

A1: Porosity in AZ66 castings refers to the presence of small voids or pores within the solidified

metal. These defects can significantly compromise the mechanical properties of the casting,

including its strength, ductility, and fatigue life, making it a critical concern in research and

development applications where material integrity is paramount. Porosity is a common

challenge in the manufacturing of cast components and can arise from various factors during

the casting process.[1][2][3]

Q2: What are the primary types of porosity observed in AZ66 castings?

A2: The two main types of porosity encountered in AZ66 and other magnesium alloy castings

are:

Gas Porosity: This is caused by the entrapment of gas, primarily hydrogen, within the molten

metal during the casting process.[4] Molten magnesium alloys have a high affinity for

hydrogen, which is less soluble in the solid state. As the casting cools and solidifies, the

excess dissolved hydrogen is rejected from the solidifying metal, forming bubbles that
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become trapped as pores.[5] These pores are typically spherical and have smooth internal

surfaces.[6]

Shrinkage Porosity: This type of porosity results from the volume contraction that occurs as

the molten metal cools and solidifies. If there is insufficient molten metal to feed the

solidifying sections, voids will form.[7] Shrinkage pores are characteristically angular and

have a dendritic or irregular shape.[6]

Q3: How can I differentiate between gas porosity and shrinkage porosity?

A3: Distinguishing between gas and shrinkage porosity is crucial for effective troubleshooting.

The key differences are:

Morphology: Gas pores are generally smooth-walled and spherical or spheroidal.[6] In

contrast, shrinkage pores are irregular, with a jagged or dendritic appearance, reflecting the

spaces between solidifying dendrites.[6][7]

Location: Gas porosity can be distributed throughout the casting but is often found in the

upper sections (cope side) of the mold. Shrinkage porosity, on the other hand, is typically

located in thicker sections, at abrupt changes in section thickness, and in areas that are the

last to solidify (hot spots).[7]

Troubleshooting Guides
Issue 1: Presence of Spherical Pores (Gas Porosity)
Q: My AZ66 casting exhibits small, spherical pores. What are the potential causes and how can

I resolve this?

A: The presence of spherical pores is a strong indicator of gas porosity, likely caused by

excessive dissolved hydrogen in the molten alloy.

Potential Causes & Solutions:
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Potential Cause Explanation Recommended Solution

High Hydrogen Content in Melt

Molten magnesium alloys

readily absorb hydrogen from

atmospheric moisture or

residual moisture in the

crucible or charge materials.

The solubility of hydrogen

decreases significantly during

solidification, leading to the

formation of gas pores.[5]

Implement a degassing

procedure before casting.

Common methods include

bubbling an inert gas like

argon or a mixture of argon

and a chlorine-containing gas

through the melt to remove

dissolved hydrogen.[8] Ensure

all charge materials and tools

are clean and dry before use.

Turbulent Mold Filling

A turbulent flow of molten

metal into the mold can entrap

air and other gases, leading to

porosity.[2]

Optimize the gating and runner

system to ensure a smooth,

non-turbulent fill. This can be

achieved through simulation

and careful design of the

casting process. Adjusting the

pouring speed and

temperature can also help

minimize turbulence.[1]

Inadequate Venting

If the mold cavity is not

properly vented, air and other

gases can be trapped as the

molten metal fills the mold.

Ensure the mold design

includes adequate vents to

allow trapped gases to escape

during the filling process.

Issue 2: Presence of Irregular, Jagged Pores (Shrinkage
Porosity)
Q: I am observing irregular, dendritic-shaped voids in the thicker sections of my AZ66 casting.

What is the cause and how can I prevent this?

A: Irregularly shaped pores, particularly in thicker sections, are characteristic of shrinkage

porosity. This occurs when there is insufficient feeding of molten metal to compensate for

solidification shrinkage.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 10 Tech Support

https://www.researchgate.net/publication/222196052_The_solidification_behavior_of_the_AZ61_magnesium_alloy_during_electromagnetic_vibration_processing
https://www.mdpi.com/2079-6412/13/11/1876
https://www.ijert.org/research/causes-of-casting-defects-with-remedies-IJERTV4IS110511.pdf
https://www.hlc-metalparts.com/news/metal-casting-defects-76629194.html
https://www.benchchem.com/product/b605735?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Potential Causes & Solutions:

Potential Cause Explanation Recommended Solution

Inadequate Feeding

As the casting solidifies, it

shrinks. If the supply of molten

metal is cut off before

solidification is complete,

shrinkage voids will form in the

last regions to solidify.

Redesign the gating and riser

system to ensure proper

directional solidification. Risers

act as reservoirs of molten

metal to feed the casting as it

shrinks. The use of chills can

also help promote directional

solidification by accelerating

cooling in specific areas.

Incorrect Pouring Temperature

A pouring temperature that is

too high can lead to excessive

shrinkage and the formation of

hot spots, which are prone to

shrinkage porosity. A

temperature that is too low can

result in premature

solidification in thin sections,

cutting off the feed to thicker

sections.

Optimize the pouring

temperature for the specific

casting geometry. The ideal

temperature will provide good

fluidity to fill the mold

completely while minimizing

the risk of excessive

shrinkage.

Inconsistent Section Thickness

Abrupt changes in section

thickness can create isolated

hot spots that are difficult to

feed, leading to localized

shrinkage porosity.[7]

Modify the casting design to

incorporate more gradual

transitions between different

section thicknesses. If

significant variations are

unavoidable, the use of chills

and risers becomes even more

critical.

Quantitative Data
While specific quantitative data for AZ66 is not readily available in the public domain, the

following tables provide typical values for similar Mg-Al-Zn alloys and general guidelines for
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casting parameters. Disclaimer: These values should be used as a starting point and may

require optimization for your specific application.

Table 1: Typical Casting Parameters for Mg-Al-Zn Alloys

Parameter Typical Range Potential Impact on Porosity

Melt Temperature 680-720 °C

Higher temperatures increase

gas solubility and can lead to

more shrinkage.

Mold Temperature 150-250 °C

A lower mold temperature can

lead to premature solidification

and shrinkage porosity.

Injection Pressure (for die

casting)
40-100 MPa

Higher pressure can help to

reduce the size of both gas

and shrinkage pores.[9]

Injection Velocity (for die

casting)
2-5 m/s

High velocity can cause

turbulence and gas

entrapment.

Table 2: Effect of Zinc Content on Porosity in SLM-Printed Mg-xZn-0.2Mn Alloys

Zinc Content (wt.%) Pore Fraction (%) Average Pore Size (μm)

1 1.0 2.2

4 2.5 Not Specified

7 5.3 3.0

Source: Adapted from a study

on SLM-printed Mg-xZn-0.2Mn

alloys.[10] This data suggests

that higher zinc content can

lead to increased porosity in

some manufacturing

processes.
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Experimental Protocols
Protocol 1: Metallographic Sample Preparation for
Porosity Analysis
This protocol outlines the steps for preparing a metallographic sample of an AZ66 casting for

microscopic examination of porosity.

Sectioning: Carefully section the casting at the area of interest using a low-speed diamond

saw with a coolant to minimize deformation.

Mounting: Mount the sectioned sample in a thermosetting or cold-setting resin.

Grinding:

Perform rough grinding using progressively finer silicon carbide (SiC) papers (e.g., 240,

400, 600, 800, 1200 grit). Use a coolant (e.g., water or a water-alcohol mixture) to prevent

overheating and smearing of the soft magnesium alloy. Rotate the sample 90 degrees

between each grinding step.

Polishing:

Conduct initial polishing using a diamond suspension (e.g., 6 µm followed by 3 µm) on a

low-nap polishing cloth.

Perform final polishing with a finer abrasive, such as a 1 µm or 0.05 µm alumina or

colloidal silica suspension, on a soft, napped cloth. Anhydrous lubricants are often

preferred for magnesium alloys to prevent surface reactions.

Cleaning: Clean the polished sample thoroughly with a solvent like ethanol and dry it with a

stream of warm air.

Etching (Optional): For revealing the microstructure in addition to porosity, the sample can be

etched with a suitable reagent, such as a solution of acetic acid, nitric acid, and ethanol.

Protocol 2: Quantitative Porosity Analysis using Image
Analysis Software
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This protocol describes how to quantify the porosity in a prepared metallographic sample using

image analysis software (e.g., ImageJ).

Image Acquisition: Capture high-resolution digital images of the polished sample surface

using an optical microscope.

Image Processing:

Open the image in the analysis software.

Convert the image to 8-bit grayscale.

Calibrate the image scale using the microscope's scale bar.

Thresholding:

Apply a threshold to the image to segment the pores (which will appear dark) from the

metal matrix (which will be lighter).[3] Adjust the threshold level to accurately select only

the pores.

Analysis:

Use the software's analysis tools to measure the area fraction of the pores, which

corresponds to the percent porosity.

The software can also provide data on the size, shape, and distribution of individual pores.

[3]

Visualizations
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Porosity Observed in AZ66 Casting

What is the shape of the pores?

Gas Porosity Suspected

Spherical & Smooth

Shrinkage Porosity Suspected

Irregular & Jagged

Check for sources of hydrogen contamination (moisture, etc.) Review degassing procedure Analyze mold filling for turbulence Evaluate gating and riser design for proper feeding Verify pouring temperature Assess casting geometry for hot spots and thick sections

Implement degassing, dry materials, and optimize filling Redesign feeding system, optimize temperature, and modify geometry

Click to download full resolution via product page

Caption: Troubleshooting workflow for porosity in AZ66 castings.

Sample Preparation Porosity Analysis

Sectioning Mounting Grinding Polishing Cleaning Microscopic Imaging Image Thresholding Quantitative Measurement

Click to download full resolution via product page

Caption: Experimental workflow for porosity analysis.

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/product/b605735?utm_src=pdf-body-img
https://www.benchchem.com/product/b605735?utm_src=pdf-body
https://www.benchchem.com/product/b605735?utm_src=pdf-body-img
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b605735?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426
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